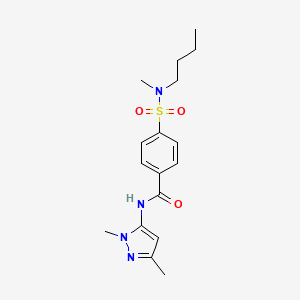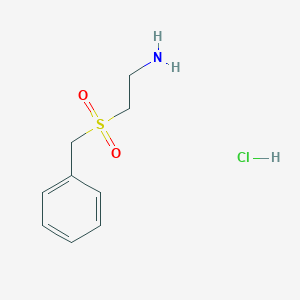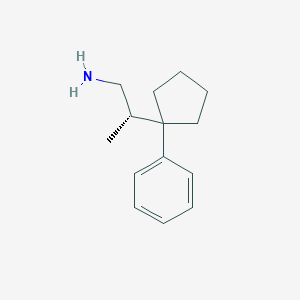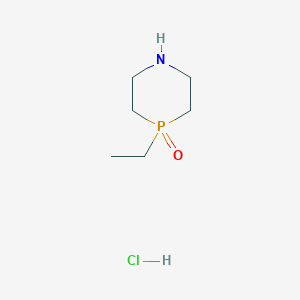
Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound is an ester derivative of furan-2-carboxylic acid and contains an isoxazole ring that makes it a unique and interesting molecule to study.
Scientific Research Applications
Synthesis and Characterization of Energetic Materials
Energetic materials based on derivatives of related compounds have been synthesized, characterized, and analyzed for their thermal stabilities and detonation performances. These materials, synthesized from isoxazole and furan derivatives, have shown moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional compounds like TNT in certain aspects (Yu et al., 2017).
Structural Analysis and Tautomeric Equilibrium
The structural characterization and analysis of tautomeric equilibrium in furan and isoxazole derivatives, including their synthesis from furan-2-carboxylic acid hydrazide, have been studied. These studies provide insights into the chemical behavior and structural properties of these compounds, which could be relevant for the application of Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate in designing novel materials and chemicals (Koparır et al., 2005).
Photoelectron Angular Distribution Studies
Studies on the photoelectron spectra of isoxazoles, including 5-methylisoxazole and 3,5-dimethylisoxazole, offer a comparison with related structures like oxazoles and furans. These investigations help understand the electronic structure and reactive properties of these compounds, potentially aiding in the application of this compound in electronic materials and chemical synthesis (Kobayashi et al., 1982).
Palladium-Catalysed Direct Heteroarylations
The palladium-catalysed direct arylation using esters as blocking groups has been explored for synthesizing biheteroaryls. This research outlines a method that could be adapted for the functionalization or modification of this compound, enhancing its utility in organic synthesis and the development of pharmaceuticals or advanced materials (Fu et al., 2012).
Mechanism of Action
Target of Action
The compound, Methyl 5-((3,5-dimethylisoxazol-4-yl)methyl)furan-2-carboxylate, is a derivative of isoxazole, a five-membered heterocyclic moiety .
Mode of Action
Isoxazole derivatives are known to bind to biological targets based on their chemical diversity
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests .
Result of Action
Isoxazole derivatives are known to have significant biological activities .
properties
IUPAC Name |
methyl 5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-7-10(8(2)17-13-7)6-9-4-5-11(16-9)12(14)15-3/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHYGPFJHUREFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(O2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2915702.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2915706.png)


![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2915711.png)
![Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2915713.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2915714.png)


![6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B2915719.png)
![N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2915721.png)
![9-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2915722.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2915724.png)
